3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(butanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-16(14)28-20(19)21(25)22-15-11-10-13(26-2)12-17(15)27-3/h5-6,8-12H,4,7H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNTUNKRQFDJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Amide Group: The amide group can be introduced via an amidation reaction using butyric acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the benzofuran core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran core or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated dimethoxyphenyl derivatives in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amide derivatives, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Analogues
N-(4-Bromophenyl)Furan-2-Carboxamide (Compound 3)
- Structure : Features a simpler furan ring (vs. benzofuran) and a 4-bromophenyl group instead of 2,4-dimethoxyphenyl.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, emphasizing modularity for aryl group substitution .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)Thio)Acetic Acid Derivatives
- Structure : Replaces the benzofuran core with a triazole-thioacetic acid system but retains the 2,4-dimethoxyphenyl group.
- Properties : These compounds exhibit moderate toxicity predictions (via GUSAR models) and variable solubility due to the polar triazole and thioether groups .
- Comparison : The triazole system may offer stronger hydrogen-bonding interactions compared to benzofuran, but the lack of a carboxamide linker could reduce target specificity.
Functional Analogues
YF479 (N1-(3-Bromobenzyl)-N7-Hydroxy-N1-(2,4-Dimethoxyphenyl)Heptanediamid)
- Structure : Shares the 2,4-dimethoxyphenyl group but incorporates a hydroxamic acid moiety and a heptanediamid backbone.
- Activity : Demonstrated potent histone deacetylase (HDAC) inhibition (IC₅₀ ~50 nM), attributed to the hydroxamic acid’s zinc-chelating capability .
- Divergence: Unlike YF479, the target compound lacks a hydroxamic acid group, suggesting distinct mechanisms (e.g., non-HDAC targets). However, the shared 2,4-dimethoxyphenyl group may confer similar pharmacokinetic profiles.
Hydroxamic Acid Derivatives (Compounds 6–10)
- Structure : Include N-(4-chlorophenyl)-N-hydroxycycloalkane carboxamides with variable alkyl chains.
- Activity : These compounds exhibit antioxidant properties (e.g., DPPH radical scavenging) due to the redox-active hydroxamic acid group .
- Contrast : The target compound’s butyramido group may favor lipophilicity, enhancing membrane permeability but reducing antioxidant capacity compared to hydroxamic acids.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, including the butyramido and methoxy-substituted phenyl groups, suggest potential interactions with various biological targets.
Structural Characteristics
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4
Anticancer Properties
Research indicates that benzofuran derivatives exhibit promising anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The presence of the butyramido group may enhance these effects by promoting interactions with specific cellular receptors or enzymes involved in tumor growth.
Case Study : A study on similar benzofuran derivatives reported IC50 values against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The structural modifications in this compound may confer enhanced selectivity and potency against specific cancer types.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various in vitro assays. Benzofuran derivatives have shown activity against a range of bacteria, including resistant strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Similar Benzofuran Derivative | Escherichia coli | 32 µg/mL |
This table illustrates the comparative effectiveness of this compound against common pathogens.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Receptor Interaction : The methoxy groups could facilitate binding to specific receptors, enhancing its therapeutic effects.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives. Modifications to the phenyl ring and the introduction of various substituents can significantly alter biological activity. For example:
- Methoxy Substitution : Enhances lipophilicity and receptor affinity.
- Amide Functional Group : Plays a crucial role in biological interactions.
Q & A
Basic: What are the critical steps for optimizing the synthesis of 3-butyramido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide to maximize yield and purity?
Answer:
The synthesis of benzofuran carboxamides typically involves multi-step reactions requiring precise control of:
- Reaction conditions : Temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or acetonitrile), and inert atmospheres (argon/nitrogen) to prevent oxidation .
- Catalysis : Use coupling agents (e.g., DCC or EDCI) with DMAP to activate carboxylic acid intermediates for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity products. Continuous flow reactors may enhance scalability and reproducibility .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring) and amide bond formation. Aromatic protons in benzofuran typically resonate at δ 6.8–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C in methoxy groups) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by mapping proton-proton correlations and long-range C-H couplings (e.g., distinguishing methoxy vs. butyramido groups) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and substituent orientation in crystalline derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Advanced: What methodological approaches are used to identify the biological targets of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins (e.g., kinases or GPCRs) .
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure affinity for receptors (e.g., IC50 determination) .
- Proteomics : SILAC or TMT labeling to identify proteins interacting with the compound in cell lysates .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxy/butyramido groups (e.g., halogenation, alkyl chain elongation) to assess impact on solubility and target binding .
- In Silico Docking : Use tools like AutoDock Vina to predict interactions with target active sites (e.g., hydrophobic pockets accommodating the benzofuran core) .
- Pharmacokinetic Screening : Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models) to optimize bioavailability .
Advanced: What strategies mitigate off-target effects in functional assays?
Answer:
- Counter-Screening : Test against panels of unrelated targets (e.g., CEREP panels) to identify non-specific binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Dose-Response Analysis : Use Hill slopes to distinguish between specific (steep slope) and non-specific (shallow slope) interactions .
Advanced: How can researchers address batch-to-batch variability in biological activity?
Answer:
- Quality Control : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and consistent crystallinity .
- Stability Studies : Monitor degradation under stress conditions (e.g., light, heat) using LC-MS to identify labile functional groups .
- Bioassay Standardization : Include internal controls (e.g., reference inhibitors) in each experiment to normalize activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
